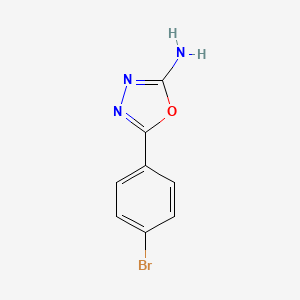

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

描述

Overview of the 1,3,4-Oxadiazole (B1194373) Heterocyclic System in Medicinal Chemistry and Materials Science

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is a vital component in the design of new functional molecules due to its unique chemical properties. mdpi.comopenmedicinalchemistryjournal.com The 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often leading to improved pharmacological profiles. nih.gov

In medicinal chemistry , the 1,3,4-oxadiazole nucleus is a key building block in a wide array of therapeutic agents. rroij.com Its derivatives have demonstrated a broad spectrum of biological activities, as detailed in the table below. mdpi.comopenmedicinalchemistryjournal.comorientjchem.org

| Biological Activity | Description | Key Examples / Research Findings |

| Antimicrobial | Effective against various strains of bacteria and fungi. mdpi.comopenmedicinalchemistryjournal.com | Derivatives have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com Some compounds exhibit antifungal activity comparable to standard drugs like Ketoconazole. mdpi.com |

| Antiviral | Inhibition of viral replication. mdpi.com | The well-known HIV integrase inhibitor, Raltegravir, features a 1,3,4-oxadiazole core, highlighting its importance in antiviral drug design. mdpi.com |

| Anticancer | Cytotoxic effects against various cancer cell lines. mdpi.comnih.gov | Zibotentan, an anticancer agent, is another clinically relevant example. nih.gov Numerous derivatives have been synthesized and tested against various cancer cell lines, including leukemia, melanoma, and breast cancer. nih.gov |

| Anti-inflammatory | Reduction of inflammation. mdpi.com | Certain 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have shown significant anti-inflammatory effects in animal models. mdpi.com |

| Analgesic | Pain-relieving properties. mdpi.com | The scaffold is explored for developing new pain management agents. openmedicinalchemistryjournal.com |

| Anticonvulsant | Management of seizures. rroij.com | Research has indicated the potential of 1,3,4-oxadiazole derivatives in developing new anticonvulsant drugs. nih.gov |

In materials science , the 1,3,4-oxadiazole ring's electronic properties make it a valuable component in the development of advanced materials. The diazole fragment acts as an electron-withdrawing group, which is advantageous for creating various conducting systems. mdpi.com Applications in this field include:

Polymers: Heat-resistant and electron-transporting polymers have been developed using this scaffold. mdpi.com

Organic Light-Emitting Diodes (OLEDs): Their electron-deficient nature makes them suitable for use as electron transport and hole-blocking materials in OLEDs.

Dyes and Scintillators: The optical properties of 1,3,4-oxadiazole derivatives have led to their use as laser dyes and scintillators. mdpi.com

Energetic Materials: The stability of the 1,3,4-oxadiazole ring has made it a target for the development of new energetic materials with a good balance of performance and stability. researchgate.net

Positioning of the 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine Scaffold in Contemporary Chemical Research

The specific compound, this compound, combines three key structural features: the 1,3,4-oxadiazole core, a 4-bromophenyl group at the 5-position, and an amine group at the 2-position. This combination positions the molecule as a significant scaffold in contemporary chemical research, particularly in the quest for new therapeutic agents.

The 4-bromophenyl group is a common substituent in medicinal chemistry. The presence of the bromine atom, a halogen, can significantly influence the compound's properties. It increases lipophilicity, which can enhance the molecule's ability to cross cell membranes. Furthermore, the bromine atom can engage in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding. Research on related compounds has shown that the presence of bromo groups on the aromatic rings attached to the 1,3,4-oxadiazole moiety can lead to high antibacterial activity. mdpi.com

The 2-amino group provides a crucial point for further chemical modification, allowing for the synthesis of a diverse library of derivatives. semanticscholar.org This amino group can act as a hydrogen bond donor, which is a critical feature for interaction with biological targets like enzymes and receptors. nih.gov The synthesis of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been a focus of research, with studies showing that these compounds can exhibit significant anticancer activity. nih.gov For instance, N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine has demonstrated notable growth percent inhibition against various leukemia, melanoma, and breast cancer cell lines. nih.gov

Contemporary research on scaffolds like this compound and its close analogues focuses on leveraging these features to develop novel compounds with enhanced biological activity. Studies have explored its use as a building block for potential antimicrobial, anti-inflammatory, and anticancer agents. ontosight.airsc.org

Historical Context and Evolution of Amino-Oxadiazole Research

The synthesis of 1,3,4-oxadiazoles is a well-established area of organic chemistry. The preparation of 2-amino-1,3,4-oxadiazoles, a key subclass, has evolved significantly over the years.

Historically, one of the common methods for synthesizing the 2-amino-1,3,4-oxadiazole ring is the cyclization of semicarbazones. nih.gov Another classical approach involves the oxidative cyclization of acylthiosemicarbazides, often using reagents like iodine. nih.gov These foundational methods laid the groundwork for the exploration of this class of compounds.

Over time, research has focused on developing more efficient, versatile, and environmentally friendly synthetic routes. This evolution has been driven by the increasing interest in the pharmacological potential of amino-oxadiazoles. Key advancements in synthetic methodologies include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jchemrev.com

Ultrasound-assisted methods: Similar to microwave irradiation, sonication provides an alternative energy source that can accelerate reactions. mdpi.com

Electrochemical synthesis: Electro-oxidative cyclization of semicarbazones has been reported as an environmentally benign method for producing 5-substituted-2-amino-1,3,4-oxadiazoles. researchgate.net

Modern Reagents: The development of new oxidizing agents and catalytic systems has provided milder and more efficient pathways. For example, iodine-mediated oxidative C-O bond formation has been used for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles from semicarbazide (B1199961) and corresponding aldehydes in a transition-metal-free process. researchgate.netnih.gov The reaction of hydrazides with cyanogen (B1215507) bromide is another established route to obtain these compounds. researchgate.net

This continuous refinement of synthetic strategies has made a wider variety of 2-amino-1,3,4-oxadiazole derivatives, including this compound, more accessible for biological screening and further development, solidifying their importance in medicinal chemistry research. orientjchem.orgsemanticscholar.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSGGKLETSYTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326761 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33621-62-4 | |

| Record name | 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine and its Core

The construction of the 2-amino-5-aryl-1,3,4-oxadiazole scaffold, the central structure of this compound, is achievable through several key synthetic pathways. These methods primarily involve the formation of the oxadiazole ring from acyclic precursors.

Cyclization Reactions from Appropriate Hydrazides and Derivatives

A prevalent and direct method for synthesizing 5-substituted-1,3,4-oxadiazol-2-amines involves the cyclization of aroyl hydrazides with a source of carbon and nitrogen. A common and effective reagent for this transformation is cyanogen (B1215507) bromide (BrCN). The reaction proceeds by treating an appropriate acid hydrazide, in this case, 4-bromobenzohydrazide, with cyanogen bromide in the presence of a base. researchgate.netsemanticscholar.org This reaction efficiently yields the desired 2-amino-1,3,4-oxadiazole core. The use of potassium bicarbonate as a base in ethanol (B145695) has been reported to produce high yields, often ranging from 81% to 93%. researchgate.netsemanticscholar.org

The general scheme for this synthesis is as follows:

4-bromobenzohydrazide + Cyanogen Bromide → this compound

This method is valued for its directness and high efficiency in forming the stable oxadiazole ring system.

Formation from Thiosemicarbazide (B42300) in the Presence of Dehydrating Agents

An alternative and widely used precursor for the synthesis of 2-amino-1,3,4-oxadiazoles is 1-acylthiosemicarbazide. researchgate.net These intermediates can be readily prepared by the acylation of thiosemicarbazide with an appropriate acid chloride or anhydride, such as 4-bromobenzoyl chloride. The subsequent step involves an oxidative cyclodesulfurization or a dehydration reaction to form the oxadiazole ring.

Various reagents can effect this cyclization:

Iodine-mediated oxidation: A common and environmentally benign method involves the use of iodine in the presence of a base to activate the sulfur atom and facilitate ring closure. acs.org

Desulfurizing/Dehydrating Agents: Reagents like p-toluenesulfonyl chloride (p-TsCl) in pyridine (B92270) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) can mediate the cyclization. acs.orgacs.orgfigshare.com The choice of reagent and conditions can influence the regioselectivity of the cyclization, favoring either the oxadiazole or a thiadiazole ring. acs.orgfigshare.com

Other Oxidants: A scalable synthesis has been described using 1,3-dibromo-5,5-dimethylhydantoin (B127087) as an inexpensive and easily handled oxidant in the presence of potassium iodide. researchgate.net

This two-step approach offers versatility and provides a robust pathway to a wide array of 5-aryl-2-amino-1,3,4-oxadiazoles. acs.org

Ultrasound-Assisted Synthetic Protocols for 1,3,4-Oxadiazol-2-amines

In the pursuit of green and efficient chemical syntheses, sonochemistry has emerged as a powerful tool. researchgate.net Ultrasound irradiation has been successfully applied to the synthesis of 1,3,4-oxadiazol-2-amines, offering advantages such as reduced reaction times, higher yields, and milder reaction conditions. researchgate.netsemanticscholar.orgnih.gov

Specifically, the synthesis of 5-substituted 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen bromide can be significantly accelerated under ultrasonic irradiation at around 50 °C. researchgate.netsemanticscholar.org This method has been shown to produce a range of 5-alkyl/aryl-1,3,4-oxadiazol-2-amine derivatives in excellent yields (81–93%). researchgate.netsemanticscholar.org The use of ultrasound provides a more energy-efficient alternative to conventional heating methods. researchgate.netnih.gov

| Precursor | Reagents | Conditions | Yield (%) | Reference |

| Aryl Hydrazides | Cyanogen Bromide, KHCO₃, Ethanol | Ultrasound Irradiation, 50 °C | 81–93 | researchgate.netsemanticscholar.org |

| Aryl Hydrazides | Carbon Disulfide, DMF | Ultrasound Irradiation | Good to Excellent | nih.gov |

Microwave-Assisted Synthetic Methods for Oxadiazole Derivatives

Microwave-assisted organic synthesis (MAOS) is another advanced technique that significantly enhances reaction rates and often improves yields. nih.gov This technology has been effectively utilized for the synthesis of various 1,3,4-oxadiazole (B1194373) derivatives. wjarr.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction time compared to conventional methods. nih.gov

Several protocols for the microwave-assisted synthesis of 1,3,4-oxadiazoles have been reported:

Cyclodehydration: The reaction of hydrazides with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can be performed efficiently under microwave irradiation. wjarr.com

From Hydrazones: A mixture of a hydrazide (like isoniazid) and an aromatic aldehyde can be subjected to microwave irradiation to form an intermediate that is then cyclized. nih.gov

From Acylthiosemicarbazides: The cyclization of acylthiosemicarbazide intermediates can also be accelerated using microwaves. For instance, reacting an intermediate with NaOH followed by iodine and potassium iodide under microwave conditions has been reported. ijpbs.com

These methods highlight the advantages of microwave technology in providing faster, cleaner, and more efficient routes to oxadiazole synthesis. nih.govmdpi.com

Derivatization Strategies of the Amino Group in this compound Analogues

The primary amino group at the C2 position of the 1,3,4-oxadiazole ring is a key site for chemical modification, allowing for the generation of a diverse library of derivatives. Acylation is a fundamental strategy for this purpose.

Acylation Reactions with Acid Chlorides

The nucleophilic amino group of 5-aryl-1,3,4-oxadiazol-2-amines readily reacts with electrophilic reagents such as acid chlorides. This reaction, typically carried out in the presence of a base like triethylamine, yields N-acylated derivatives. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction. libretexts.org

The general reaction is as follows:

This compound + R-COCl → N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]acetamide + Triethylamine HCl

A variety of acid chlorides can be employed in this reaction, leading to a wide range of N-substituted amide derivatives. This strategy has been used to synthesize compounds with different acyl groups, including acetyl, benzoyl, and substituted benzoyl moieties. The acylation can be conducted in common organic solvents at temperatures ranging from ambient to slightly cooled conditions. google.com

| Amine Precursor | Acylating Agent | Base | Product | Reference |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride | Triethylamine | N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]acetamide | |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl chloride | Triethylamine | N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]benzamide | |

| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride | Triethylamine | 2-Chloro-N-[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]acetamide | |

| L-prolinamide | Chloroacetyl chloride | Sodium 2-ethylhexanoate | N-(Chloroacetyl)prolinamide | google.com |

This derivatization is a straightforward and effective method for exploring the chemical space around the 2-amino-1,3,4-oxadiazole core.

Advanced Synthetic Catalysis in 1,3,4-Oxadiazole Synthesis

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom on the phenyl ring of this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling significant structural modifications. The Suzuki-Miyaura coupling, in particular, is a robust method for forming new carbon-carbon bonds by coupling the aryl bromide with various aryl or heteroaryl boronic acids. nih.govresearchgate.netmdpi.com

These reactions are typically performed using a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate or potassium phosphate. nih.govmdpi.com The choice of solvent can range from single systems like 1,4-dioxane (B91453) to two-phase systems such as toluene-water. nih.govmdpi.com In biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) is often added to enhance reaction rates and yields. nih.gov This methodology has been successfully applied to synthesize novel biaryl and heteroaryl-aryl substituted 1,3,4-oxadiazoles from their bromophenyl precursors. nih.govresearchgate.net

Table 3: Conditions for Suzuki Cross-Coupling on Bromophenyl-Substituted 1,3,4-Oxadiazoles

| Bromophenyl Substrate | Boronic Acid Partner | Catalyst (mol%) | Base / Solvent | Additive | Yield | Ref |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) | 4-(N,N-Dimethylamino)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (5) | Na₂CO₃ / Toluene-H₂O | Bu₄NBr | 85% | nih.gov |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene-EtOH-H₂O | TBAB | 82% | researchgate.net |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Furan-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene-EtOH-H₂O | TBAB | 75% | researchgate.net |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ / 1,4-Dioxane | - | 85% | mdpi.com |

Strategic Functionalization of the Phenyl Ring and Oxadiazole Core

Strategic functionalization aims to systematically modify the core structure to build libraries of compounds. For the 5-(4-bromophenyl)-1,3,4-oxadiazole scaffold, this can be approached by targeting either the phenyl ring or the oxadiazole core.

Phenyl Ring Functionalization: The primary strategy for modifying the phenyl ring is through the palladium-catalyzed cross-coupling reactions discussed previously. The Suzuki reaction allows for the installation of a vast array of substituted aryl and heteroaryl moieties, transforming the peripheral structure of the molecule. nih.govresearchgate.net

Oxadiazole Core Functionalization: Modification of the oxadiazole core itself involves transformations at the C-2 and C-5 positions.

C-5 Position: Diversity at this position is typically introduced at the beginning of the synthesis by selecting different substituted benzoic acids or benzohydrazides as starting materials. acs.orgnih.gov

Advanced one-pot synthesis-functionalization strategies have also been developed to streamline the production of 2,5-disubstituted 1,3,4-oxadiazoles, further enhancing the accessibility of diverse analogues. nih.gov

Structural Characterization and Analytical Techniques in Research

Comprehensive Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic molecules. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their functional groups, atomic connectivity, and electronic properties.

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine exhibits characteristic absorption bands that confirm the presence of its key structural features. The N-H stretching of the primary amine group is typically observed as distinct peaks in the range of 3476-3292 cm⁻¹ and 3413-3110 cm⁻¹. semanticscholar.orgchemicalbook.com The stretching vibration of the C=N bond within the oxadiazole ring is identified by a sharp band around 1660-1613 cm⁻¹. semanticscholar.orgchemicalbook.com Furthermore, the C-O-C stretching of the oxadiazole ring and the C-Br stretching of the bromophenyl group are also present, providing further evidence for the compound's structure.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3476 - 3110 |

| C=N Stretch (Oxadiazole) | 1660 - 1613 |

| C-O Stretch (Oxadiazole) | 1113 - 1106 |

| N-N Stretch (Oxadiazole) | 1040 - 1027 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for determining the precise structure of an organic compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the phenyl ring typically appear as a multiplet or two distinct doublets in the aromatic region (δ 7.25-7.80 ppm). semanticscholar.orgchemicalbook.com The two protons of the amine (NH₂) group usually resonate as a broad singlet around δ 7.25-7.35 ppm. semanticscholar.orgchemicalbook.com

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon atoms of the oxadiazole ring (C2 and C5) show characteristic signals at approximately δ 164.3 ppm and δ 157.8 ppm. semanticscholar.org The carbons of the bromophenyl ring appear in the range of δ 123.4-132.3 ppm. chemicalbook.com

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 7.75 - 7.80 | m | Aromatic protons |

| ¹H | 7.25 - 7.35 | s (br) | -NH₂ |

| ¹³C | 163.7 - 165.0 | s | C2 (Oxadiazole) |

| ¹³C | 156.6 - 157.8 | s | C5 (Oxadiazole) |

| ¹³C | 123.4 - 132.3 | m | Aromatic carbons |

Mass Spectrometry (MS, HREI-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Electron Impact Mass Spectrometry (HREI-MS) are commonly employed. For this compound, the mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 240.09, corresponding to its molecular weight. chemicalbook.com The presence of bromine is indicated by a characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula (C₈H₇BrN₃O). chemicalbook.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of 1,3,4-oxadiazole (B1194373) derivatives typically displays absorption maxima (λmax) that indicate the presence of π → π* and n → π* electronic transitions. researchgate.netdaneshyari.com For compounds containing the 1,3,4-oxadiazole ring, these absorption bands are often observed in the range of 224 to 342 nm. researchgate.netnahrainuniv.edu.iq The specific λmax for this compound is influenced by the conjugation between the phenyl ring and the oxadiazole moiety.

Chromatographic Purity Assessment and Analytical Method Development

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. For 1,3,4-oxadiazole derivatives, various solvent systems can be employed, such as mixtures of ethyl acetate (B1210297) and hexane, or methanol (B129727) and dichloromethane, depending on the polarity of the specific compound. rochester.edubeilstein-journals.org The purity of the final product can also be initially assessed by the presence of a single spot on the TLC plate.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. This analysis serves as a crucial checkpoint for verifying the molecular formula of a newly synthesized molecule by comparing the experimentally found elemental percentages with the theoretically calculated values. For this compound and its derivatives, this method confirms that the correct product has been obtained from the chemical synthesis.

The molecular formula for this compound is C₈H₆BrN₃O, with a molecular weight of 240.06 g/mol . chemicalbook.com Based on this, the theoretical elemental composition can be calculated. Research on related 1,3,4-oxadiazole structures demonstrates the application of this technique, where the experimentally determined percentages for C, H, and N are typically found to be within ±0.4% of the calculated values, which is considered an acceptable margin of error and confirms the purity and identity of the compound. For instance, in the analysis of N-Dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine (C₂₁H₃₅N₃O), the calculated values were C, 72.58%; H, 10.15%; N, 12.09%, while the found values were C, 72.69%; H, 10.10%; N, 12.20%. Such close agreement provides strong evidence for the successful synthesis of the target structure.

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C₈H₆BrN₃O | Calculated | 40.02 | 2.52 | 17.50 |

| Found (Hypothetical) | - | - | - | ||

| N-Dodecyl-2-(4-methylbenzoyl)hydrazine-1-carboxamide | C₂₁H₃₅N₃O₂ | Calculated | 69.77 | 9.76 | 11.62 |

| Found nih.gov | 69.89 | 9.70 | 11.73 | ||

| 2-(4-Fluorobenzoyl)-N-dodecylhydrazine-1-carboxamide | C₂₀H₃₂FN₃O₂ | Calculated | 65.72 | 8.83 | 11.50 |

| Found nih.gov | 65.80 | 8.92 | 11.51 |

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand ligand-target interactions at a molecular level, predicting binding affinities and interaction modes that are crucial for drug design.

Molecular docking studies have been employed to evaluate the binding affinities of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine and its analogs against various biological targets, particularly those implicated in cancer. These studies provide critical information on the thermodynamic feasibility of the ligand-receptor interaction, often expressed as a docking score or binding energy.

Derivatives of this compound have been docked against several key protein targets in cancer research, such as Epidermal Growth Factor Receptor (EGFR) kinase, tubulin, and estrogen receptors. For instance, in studies targeting the EGFR kinase domain, which is a critical therapeutic target in lung cancer, derivatives of the closely related 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine exhibited high docking scores, comparable to the standard anticancer drug erlotinib. ijpsjournal.com Similarly, docking of 1,2,4-oxadiazole (B8745197) derivatives linked to a 5-fluorouracil (B62378) moiety against a protein target showed that compounds with a 3,5-dinitro substitution had favorable Moldock scores of -157.88 and -156.20. nih.gov

In another study, 1,2,4-triazole (B32235) analogs, including a 5-(3-Bromophenyl) derivative, were docked into the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ), yielding binding affinities ranging from -6.502 to -8.341 kcal/mol. mdpi.com Furthermore, docking of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives against the estrogen receptor (PDB ID: 3ERT) has also been performed to investigate their potential as anti-breast cancer agents. nih.gov These studies collectively suggest that the bromophenyl-oxadiazole scaffold is a promising framework for interacting with various biological targets, with binding affinities often in the micromolar to nanomolar range, indicating potent inhibitory potential.

| Derivative Class | Biological Target (PDB ID) | Binding Affinity/Score | Reference |

|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin (5LYJ) | -6.502 to -8.341 kcal/mol | mdpi.com |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | Not Specified | -156.20 to -157.88 (Moldock Score) | nih.gov |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Estrogen Receptor (3ERT) | Not explicitly stated | nih.gov |

| 5-(4-Bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | EGFR Kinase | High docking scores comparable to Erlotinib | ijpsjournal.com |

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the ligand's mechanism of action and selectivity.

For 1,3,4-oxadiazole (B1194373) derivatives, docking studies have revealed consistent interaction patterns. For example, when docked into the tubulin binding site, a 5-(3-Bromophenyl)-1,2,4-triazol-3-amine analog formed a key hydrogen bond interaction with the residue Asn258. mdpi.com In studies targeting EGFR, hydrophobic interactions with residues such as Thr790, Met793, and Cys797 were observed for related oxadiazole analogues. nih.gov The five-membered oxadiazole ring itself often lies in proximity to residues like Leu792 and Met793 within the EGFR active site.

| Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin | Asn258 | Hydrogen Bond | mdpi.com |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs | EGFR Tyrosine Kinase | Thr790, Met793, Cys797 | Hydrophobic Interactions | nih.gov |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivatives | Not Specified | Asp1044, Lys866 | Hydrogen Bond | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a powerful tool for predicting a wide range of molecular properties.

DFT calculations have been performed on 1,3,4-oxadiazole derivatives to understand their electronic structure, stability, and reactivity. nahrainuniv.edu.iq These studies typically involve geometry optimization followed by the calculation of various quantum chemical parameters. For the chloro-analogue, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine (CPODA), DFT calculations using the B3LYP/6-311++G(2d,2p) basis set have been reported. nahrainuniv.edu.iq

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.netajchem-a.comnih.gov For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net

Other calculated properties include dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. researchgate.net For 1,3,4-oxadiazole derivatives, the MEP surface often shows negative potential (red/yellow regions) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating these are likely sites for electrophilic attack and hydrogen bonding. ajchem-a.com

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | DFT/B3LYP/6-311G(d,p) | - | - | 3.15 - 3.83 | nih.gov |

DFT is also utilized to investigate the strength of chemical bonds through the calculation of bond dissociation energies (BDEs). BDE is the enthalpy change when a bond is broken homolytically. This parameter is particularly relevant for understanding antioxidant mechanisms, where the cleavage of N-H or O-H bonds is often the rate-determining step. For a series of 1,3,4-oxadiazole derivatives with antioxidant activity, DFT calculations were employed to analyze key parameters including BDE to elucidate their antioxidant mechanisms. nih.gov The calculations can help determine whether a compound is likely to act as a free radical scavenger via a hydrogen atom transfer (HAT) mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While no specific QSAR models for this compound were identified, numerous QSAR studies have been successfully applied to the broader class of 1,3,4-oxadiazole derivatives to predict their anticancer and antimicrobial activities. researchgate.nettandfonline.comijpsdronline.comnih.govresearchgate.net

These studies involve calculating a range of molecular descriptors (e.g., physicochemical, electronic, topological) for a series of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

For example, a 3D-QSAR study on 1,2,4-oxadiazol-5-amine derivatives as antiproliferative agents generated a highly predictive model with a squared correlation coefficient (r²) of 0.8713 and a predictive r² (pred_r²) of 0.8109. ijpsdronline.com The model indicated that steric and electrostatic fields were the most important factors influencing the anticancer activity. ijpsdronline.com Similarly, QSAR analysis of 1,3,4-oxadiazole derivatives for antibacterial activity generated predictive models with good statistical quality (high R², R²adj, and Fischer statistic values), correlating physicochemical and structural properties with activity. researchgate.netnih.gov

The contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), provide a visual guide for drug design, showing regions where bulky groups, electron-donating groups, or electron-withdrawing groups would enhance or diminish biological activity. ijpsdronline.com These studies demonstrate the utility of QSAR in rationally designing more potent 1,3,4-oxadiazole-based therapeutic agents.

Development of Predictive Models Correlating Structure with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in developing predictive models that correlate the chemical structure of compounds with their biological activities. For derivatives of the 1,3,4-oxadiazole class, QSAR models have been instrumental in identifying key structural features that govern their therapeutic effects. While specific QSAR models exclusively for this compound are not extensively detailed in the public domain, broader studies on substituted 1,3,4-oxadiazoles offer valuable insights.

These studies often employ various statistical methods, such as multiple linear regression (MLR), to build models. For instance, in a study on a series of 1,3,4-oxadiazole derivatives, QSAR analysis revealed that specific physicochemical and structural properties are critical for their antibacterial activity. Such models are typically validated using statistical parameters like the coefficient of determination (R²), adjusted R², and Fischer statistic to ensure their predictive power. The development of these models allows for the virtual screening of novel derivatives and the prioritization of compounds for synthesis and biological testing.

Identification of Important Physicochemical Descriptors

The biological activity of this compound and its analogs is influenced by a variety of physicochemical descriptors. These descriptors quantify different aspects of the molecule's properties and are essential inputs for QSAR models. Key physicochemical properties that are often correlated with the biological activity of 1,3,4-oxadiazole derivatives include:

Lipophilicity (log P): This parameter is crucial for the compound's ability to cross biological membranes. The presence of the bromophenyl group contributes significantly to the lipophilicity of the molecule.

Electronic Properties: The electronic nature of substituents on the phenyl ring can greatly affect the molecule's interaction with biological targets. The bromine atom, being an electron-withdrawing group, influences the electron density distribution across the molecule.

Hydrogen Bond Donors and Acceptors: The amine group in this compound acts as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. These interactions are critical for binding to biological macromolecules.

In silico predictions, often performed using tools like SwissADME, can provide estimates for these and other descriptors, aiding in the early assessment of a compound's drug-like properties. For a series of 1,2,4-oxadiazole derivatives, for example, descriptors such as molecular weight, number of hydrogen bond acceptors and donors, logP, and topological polar surface area (TPSA) were all found to be within the acceptable ranges for good oral bioavailability.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations provide detailed information about conformational stability and the dynamics of interactions with biological targets.

In a study involving a closely related derivative, 3-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione, MD simulations were conducted to understand its stability and binding to target enzymes. nih.govresearchgate.net The simulations, often run for nanoseconds, track the trajectory of the ligand-protein complex. Key analyses from these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein.

Such studies reveal that the 5-(4-bromophenyl)-1,3,4-oxadiazole scaffold can form stable interactions within the active sites of enzymes, often through a network of hydrogen bonds and hydrophobic interactions. These simulations are crucial for validating docking poses and understanding the energetic basis of ligand binding.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the 1,3,4-oxadiazole class of compounds, pharmacophore models can be developed based on a set of known active molecules. These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with the desired activity. The key pharmacophoric features of this compound would likely include:

An aromatic ring (the bromophenyl group).

A hydrogen bond donor (the amine group).

Hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxadiazole ring).

The spatial arrangement of these features is critical for effective interaction with a biological target. Pharmacophore models can guide the rational design of new ligands with improved potency and selectivity.

In Silico Prediction of Biological Activities (e.g., PASS Online)

In silico tools for the prediction of biological activity spectra, such as PASS (Prediction of Activity Spectra for Substances) Online, are valuable for exploring the potential therapeutic applications of a compound. These tools predict a wide range of biological activities based on the structural formula of a substance.

Antimicrobial (antibacterial and antifungal)

Anticancer

Anti-inflammatory

Enzyme inhibition

These predictions are based on the analysis of structure-activity relationships from a large database of known biologically active compounds. Such predictions can provide initial hypotheses about the biological profile of a new compound and guide experimental testing.

Pre Clinical Biological Research and Mechanistic Studies

Investigation of Antimicrobial Activities of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine Derivatives

Derivatives of this compound have shown a broad spectrum of antimicrobial activities, which have been evaluated against various pathogenic bacteria and fungi.

Antibacterial Efficacy in In Vitro Models

The antibacterial potential of these derivatives has been tested against a range of Gram-positive and Gram-negative bacteria. A study focused on newly synthesized derivatives of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine, a closely related structure, demonstrated significant activity against Salmonella typhi. d-nb.infonih.gov Several of the synthesized compounds showed noteworthy antibacterial effects in a ditch dilution method. d-nb.info

Further studies have explored the efficacy against other common pathogens. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov Some derivatives were also found to be effective against Gram-negative bacteria like Escherichia coli. nih.govmdpi.com The introduction of a pentafluorosulfanyl substituent to a 1,3,4-oxadiazole core, for example, led to a 16- to 32-fold increase in activity against a panel of multidrug-resistant S. aureus strains. unime.it

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine derivatives | Salmonella typhi | Significant activity | d-nb.infonih.gov |

| 1,3,4-oxadiazole derivatives | Staphylococcus aureus (including MRSA) | 4-32 µg/mL | nih.gov |

| Pentafluorosulfanyl-substituted 1,3,4-oxadiazole | Multidrug-resistant Staphylococcus aureus | 16 to 32-fold increased activity | unime.it |

| 5-aryl-1,3,4-oxadiazole-2-thiol derivatives | Escherichia coli | Stronger than ampicillin | nih.gov |

Antifungal Efficacy in In Vitro Models

The antifungal properties of this compound derivatives have been investigated against clinically relevant fungal species. Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have reported significant activity against Candida albicans and Aspergillus niger. nih.govrasayanjournal.co.in One particular derivative showed 8 to 16 times greater activity against A. niger and C. albicans, respectively, when compared to the standard antifungal drug fluconazole. nih.gov

Other research has identified 1,3,4-oxadiazole compounds with in vitro antifungal activity against C. albicans, with MIC values of 32 μg/ml. nih.govresearchgate.net The fungicidal profile of some derivatives has also been noted, with the ability to cause a significant reduction in the colony-forming units (CFU) of Paracoccidioides spp. plos.org

| Derivative Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-oxadiazole | Aspergillus niger | 8x more active than fluconazole | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazole | Candida albicans | 16x more active than fluconazole | nih.gov |

| LMM5 and LMM11 (1,3,4-oxadiazoles) | Candida albicans | 32 µg/mL | nih.govresearchgate.net |

| LMM5 and LMM11 (1,3,4-oxadiazoles) | Paracoccidioides spp. | 1-32 µg/mL | plos.org |

Antimycobacterial Activity and Mechanism of Action

A significant area of research for oxadiazole derivatives has been in the field of antimycobacterial agents, particularly against Mycobacterium tuberculosis. A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis, with some compounds achieving MIC values as low as ≤ 0.03 µM. nih.govnih.govplos.org

The mechanism of action for these potent antimycobacterial compounds has been identified as the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-tuberculosis drugs. acs.org Whole-genome sequencing of resistant mutants confirmed mutations in the dprE1 gene. acs.org

| Derivative Type | Mycobacterial Strain | Activity (MIC) | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine | Mycobacterium tuberculosis (drug-susceptible & resistant) | ≤ 0.03 µM | DprE1 Inhibition | nih.govnih.gov |

| N-benzyl-1,3,4-oxadiazole-2-amines | Mycobacterium tuberculosis | ≤ 0.03–0.25 µM | Not specified | plos.org |

| S-substituted 1,3,4-oxadiazole-2-thiol | Mycobacterium tuberculosis (drug-susceptible & resistant) | 0.03-0.06 µM | Not specified | nih.govplos.org |

Exploration of Microbial Target Enzymes

The antimicrobial effects of this compound derivatives are often attributed to their ability to inhibit essential microbial enzymes. Besides DprE1, other potential targets have been explored.

DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, has been identified as a target for some oxadiazole-containing compounds. nih.govnih.govacs.org For instance, N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have shown potent inhibition of Staphylococcus aureus DNA gyrase with IC50 values as low as 0.15 µg/mL. researchgate.net Similarly, certain 2-(2-(4-bromophenyl)quinoline-4-yl)-1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against S. aureus DNA gyrase. acs.org

Peptide deformylase (PDF) is another essential prokaryotic enzyme that has been investigated as a target for novel antibacterial agents. researchgate.netnih.gov This metalloenzyme is crucial for bacterial protein maturation. researchgate.net Computational docking studies have suggested that 1,3,4-oxadiazole derivatives have the potential to act as PDF inhibitors by interacting with the active site of the enzyme. nih.govsemanticscholar.org

Anticancer and Antiproliferative Research in Cell-Based Assays

In addition to their antimicrobial properties, derivatives of this compound have been extensively evaluated for their potential as anticancer agents.

Cytotoxicity Evaluation against Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of these compounds against a panel of human cancer cell lines.

For the HepG2 (human hepatocellular carcinoma) cell line, quinoline-oxadiazole derivatives have shown considerable cytotoxic activity, with IC50 values ranging from 0.137 to 0.332 μg/mL. nih.gov

In the case of the MCF-7 (human breast adenocarcinoma) cell line, these same quinoline-oxadiazole derivatives displayed IC50 values between 0.164 and 0.583 μg/mL, with some derivatives being more potent than the reference drug erlotinib. nih.gov Other 1,3,4-oxadiazole derivatives have also shown significant antiproliferative activity against MCF-7 cells. nih.govnih.gov

Research on the HL-60 (human promyelocytic leukemia) and HT-29 (human colon adenocarcinoma) cell lines has also been conducted. While specific data for this compound derivatives against HL-60 is limited, broader studies on 1,3,4-oxadiazole derivatives have shown activity against various leukemia cell lines. nih.gov For HT-29, some synthesized 1,3,4-oxadiazole derivatives have been evaluated for their antiproliferative activity. ddtjournal.com

| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | HepG2 | 0.137–0.332 µg/mL | nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | MCF-7 | 0.164–0.583 µg/mL | nih.gov |

| 1,3,4-oxadiazole derivatives | HT-29 | Data available | ddtjournal.com |

| Echinatin derivatives with 1,3,4-oxadiazole moiety | Multiple (including HCT116) | 1.71-8.60 µM | nih.gov |

Molecular Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)

The antiproliferative activity of compounds containing the 1,3,4-oxadiazole core is a significant area of cancer research. nih.gov Studies on various derivatives indicate that their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

For instance, research on quinoline-1,3,4-oxadiazole hybrids has shown that these molecules can induce apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.gov In one study, treatment with specific derivatives led to a significant increase in the apoptotic cell population compared to untreated controls. nih.gov The molecular mechanism for some derivatives was also linked to cell cycle arrest, particularly at the G1 phase, which prevents cancer cells from progressing through the cell division cycle. nih.gov While these studies were not on this compound itself, they highlight a key mechanistic pathway for related structures. The hybridization of the 1,3,4-oxadiazole moiety with other pharmacophores is a strategy explored to target various proteins and enzymes that are crucial for the proliferation of cancer cells. nih.gov

Enzyme Inhibition as a Therapeutic Strategy

Targeting specific enzymes that are overactive in disease states is a cornerstone of modern drug discovery. The 5-(4-bromophenyl)-1,3,4-oxadiazole scaffold has been investigated for its ability to inhibit several key enzymes implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key target in cancer therapy due to its role in promoting uncontrolled cell growth and survival. nih.govijpsjournal.com Several studies have identified 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) derivatives as potential EGFR inhibitors. nih.govijpsjournal.comnih.gov For example, quinoline-oxadiazole hybrids have demonstrated inhibitory activity against EGFR tyrosine kinase, with some compounds showing IC50 values comparable to the established drug lapatinib (B449). nih.gov Molecular docking studies suggest that these compounds can fit effectively within the EGFR active site, forming stable interactions. semanticscholar.org While research on a related 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivative also predicted strong binding affinities toward EGFR, this highlights the potential of the broader structural class. ijpsjournal.com

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their inhibition is a valid strategy for cancer treatment. Molecular docking analyses have indicated that certain 1,3,4-oxadiazole derivatives can bind strongly within the active site of CDK2. researchgate.net

Histone Deacetylase 8 (HDAC8): HDACs are enzymes that play a critical role in gene expression, and their inhibitors have emerged as a promising class of anticancer agents. nih.govbeilstein-journals.org Several 2,5-disubstituted-1,3,4-oxadiazoles have been designed and synthesized as HDAC8 inhibitors. nih.govresearchgate.net Certain hybrids incorporating glycine (B1666218) or alanine (B10760859) have shown substantial HDAC8 inhibitory activity, with potency comparable to the FDA-approved drug vorinostat. nih.gov

Thymidylate Synthase (TS): Thymidylate synthase is a critical enzyme in the synthesis of DNA precursors, making it an important target for chemotherapy. nih.govnih.gov Thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized and evaluated as TS inhibitors. nih.gov Specific derivatives, including one with a 5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)methyl moiety, displayed significantly higher cytotoxicity against MCF-7 and HCT-116 cancer cell lines than the standard drug 5-Fluorouracil (B62378). nih.gov Molecular docking studies support the biological data, indicating that these compounds can effectively inhibit the thymidylate synthase enzyme. nih.gov

Table 1: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

This table presents data on various derivatives from the 1,3,4-oxadiazole class to illustrate the therapeutic strategy of enzyme inhibition.

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| EGFR Tyrosine Kinase | Quinoline-1,3,4-oxadiazole hybrids | Good IC50 values (e.g., 0.14 µM and 0.18 µM) compared to lapatinib (0.12 µM). | nih.gov |

| HDAC8 | 2,5-disubstituted-1,3,4-oxadiazoles with glycine/alanine | Activity comparable to the FDA-approved drug vorinostat. | nih.gov |

| Thymidylate Synthase | Thiazolidinedione-1,3,4-oxadiazole hybrids | Compound with 5-(4-bromophenyl) moiety showed 4.5-fold higher activity than 5-Fluorouracil against MCF-7 cells. | nih.gov |

| Thymidylate Synthase | 1,2,3-triazole-1,3,4-oxadiazole hybrids | IC50 values of 2.52 µM and 4.38 µM, more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). | nih.gov |

Anti-inflammatory Potential and Associated Biological Pathways

Derivatives of 1,3,4-oxadiazole have demonstrated notable anti-inflammatory properties. mdpi.comontosight.ai Research has shown that these compounds can interfere with inflammatory pathways, often by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that mediate inflammation. nih.govnih.gov

Studies on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects in vivo, with some derivatives exhibiting activity comparable to the standard drug Indomethacin. mdpi.com The presence of a halogen substituent, such as bromine, on the phenyl ring was noted in relation to the compound's effectiveness. mdpi.com While the precise biological pathways for all derivatives are not fully elucidated, COX inhibition remains a primary focus of investigation for new anti-inflammatory agents based on the 1,3,4-oxadiazole structure. nih.gov

Antioxidant Activity Assessment (e.g., DPPH Free Radical Scavenging)

Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. nih.gov Antioxidants mitigate this damage by neutralizing free radicals. The antioxidant potential of 1,3,4-oxadiazole derivatives has been evaluated using various assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. semanticscholar.orgscispace.comsemanticscholar.org

Several studies have synthesized series of 5-substituted-1,3,4-oxadiazol-2-amine derivatives and reported their ability to scavenge DPPH radicals, indicating their potential as protective agents against oxidative stress. semanticscholar.org The IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals, for a series of these compounds were found to be in the range of 0.237 to 0.863 mM. semanticscholar.org This activity suggests that compounds like this compound could play a role in combating conditions linked to oxidative stress. semanticscholar.orgsemanticscholar.org

Enzyme Inhibition Studies (e.g., Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of conditions like Alzheimer's disease. nih.govlookchem.com The 1,3,4-oxadiazole scaffold has been incorporated into novel compounds designed as potential inhibitors of these enzymes. nih.govresearchgate.netnih.govmdpi.com

Studies on various 5-aryl-1,3,4-oxadiazol-2-amines have shown moderate dual inhibition of both AChE and BChE. nih.govresearchgate.netnih.gov For a series of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines, IC50 values for AChE inhibition ranged from 12.8 to 99.2 µM. nih.govnih.gov Molecular docking studies suggest that these compounds interact non-covalently with the enzymes, blocking the entry to the catalytic site. nih.govmdpi.com A related 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole also showed moderate AChE inhibition, further supporting the potential of this structural class in neurodegenerative disease research. researchgate.net

Table 2: Cholinesterase Inhibition by 5-Aryl-1,3,4-oxadiazol-2-amine Derivatives

This table summarizes findings on the inhibition of AChE and BChE by a class of related compounds.

| Compound Class | Enzyme Target | IC50 Range | Key Finding | Reference |

|---|---|---|---|---|

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | AChE | 12.8–99.2 µM | More efficient inhibitors of AChE than BChE. | nih.govnih.gov |

| N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines | BChE | From 53.1 µM | Moderate dual inhibition observed. | nih.govnih.gov |

Other Reported Biological Modulations (e.g., Immunosuppressive, Insecticidal)

The biological activities of 1,3,4-oxadiazole derivatives extend beyond the areas previously discussed. While specific data on the immunosuppressive activity of this compound is limited, related azetidin-2-one (B1220530) derivatives have been identified as having immunostimulating properties. semanticscholar.org

More extensively reported is the insecticidal activity of this class of compounds. mdpi.comresearchgate.net Various meta-diamide compounds containing a 1,2,4-oxadiazole group have demonstrated potent insecticidal activity against species like Plutella xylostella and armyworm. scielo.br Additionally, other 1,3,4-oxadiazole derivatives have been investigated as potential insecticides against agricultural pests such as Helicoverpa armigera. researchgate.netagrojournal.org This suggests a potential application for these compounds in agriculture as plant protection agents. mdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations

Impact of the 4-Bromophenyl Substituent on Compound Activity

The presence and position of the bromo substituent on the phenyl ring are critical determinants of biological activity. The 4-bromophenyl moiety often enhances the potency of 1,3,4-oxadiazole (B1194373) derivatives across various therapeutic targets. For instance, in a series of compounds evaluated for tyrosinase inhibitory effects, the derivative 3-[5-(4-bromophenyl)1,3,4-oxadiazol-2-yl] pyridine (B92270) was identified as a highly potent inhibitor, even surpassing the standard inhibitor L-mimosine. ijpsjournal.com This suggests that the electronegative and lipophilic nature of the bromine atom at the para position of the phenyl ring plays a significant role in the molecule's interaction with the enzyme's active site. ijpsjournal.com

Similarly, studies on S-substituted 1,3,4-oxadiazole-2-thiols have shown that pyridine derivatives featuring a bromine atom on the phenyl substituent exhibit high tuberculostatic activity. mdpi.com The effectiveness of halogens is also observed in acetylcholinesterase (AChE) inhibition, where the 5-(4-bromophenyl) derivative showed a potent inhibitory concentration (IC50) of 39.9 µM. nih.gov This activity was comparable to other halogenated analogs, such as those with fluorine (4-F) and iodine (4-I), indicating that a halogen at the para position is generally favorable for this specific activity. nih.gov The consistent appearance of the 4-bromophenyl group in potent molecules across different studies underscores its importance as a key pharmacophoric feature.

Role of the Amino Group and its Derivatization in Modulating Biological Profiles

The 2-amino group on the 1,3,4-oxadiazole ring is a crucial functional group that significantly influences the compound's biological profile and provides a key site for chemical modification. The unsubstituted amino group itself can be essential for certain activities. For example, in a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, the derivative with an -NH2 substituent at the 2nd position demonstrated the highest anticonvulsant effect. jchemrev.com

Table 1: Anti-Salmonella typhi Activity of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine Derivatives Data sourced from Salama et al. (2020). nih.govresearchgate.net

| Compound | Structure | Activity against Salmonella typhi |

|---|---|---|

| Parent Amine (1) | 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine | Moderate |

| Acylated Derivative (3) | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide | Significant |

| Acylated Derivative (4) | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide | Significant |

| Coupled Derivative (15) | tert-butyl (1-((5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | Significant |

Influence of Various Substituents on the Oxadiazole Core and Phenyl Ring on Potency and Selectivity

The potency and selectivity of 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) analogs are highly sensitive to the nature and position of substituents on both the phenyl ring and the oxadiazole core. Altering these substituents can fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby modulating its interaction with biological targets.

In the context of AChE inhibition, a study of 5-aryl-1,3,4-oxadiazoles revealed clear SAR trends. nih.gov While the unsubstituted phenyl derivative (IC50 = 40.1 µM) showed good activity, the introduction of small, electron-donating or electron-withdrawing groups at the para-position of the phenyl ring was well-tolerated. nih.gov Derivatives with 4-methyl (CH3), 4-methoxy (OCH3), 4-fluoro (F), 4-bromo (Br), and 4-iodo (I) all displayed potent inhibition with IC50 values ranging from 33.9 to 40.1 µM. nih.gov However, the introduction of bulkier substituents, such as tert-butyl or dimethylamino, or a strongly electron-withdrawing nitro group, led to a decrease in activity. nih.gov

Similarly, research on anti-inflammatory 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives found that halogen substituents on the 5-phenyl ring were most effective for enhancing analgesic activity. mdpi.com Specifically, derivatives with 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the 5-position of the oxadiazole ring also showed improved anti-inflammatory effects. mdpi.com This demonstrates that substitutions on a phenyl ring attached to the oxadiazole core can significantly impact biological outcomes. The general principle that the substitution pattern on the phenyl moiety strongly dictates activity and selectivity has also been observed in related heterocyclic systems like 1,2,5-oxadiazoles. mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by 5-Aryl-1,3,4-oxadiazole Analogs Data sourced from research on AChE inhibitors. nih.gov

| Phenyl Ring Substituent (Position 4) | IC50 (µM) for AChE Inhibition |

|---|---|

| Methoxy (OCH3) | 33.9 |

| Methyl (CH3) | 37.0 |

| Fluoro (F) | 38.2 |

| Bromo (Br) | 39.9 |

| Hydrogen (H) | 40.1 |

| Iodo (I) | 40.1 |

| tert-Butyl | 47.9 |

| Dimethylamino | 50.1 |

| Nitro (NO2) | 68.3 |

Bioisosteric Replacements and Their Effects on Pharmacological Profiles (e.g., Thiadiazole Isosteres)

Bioisosteric replacement is a key strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance potency, reduce toxicity, or alter metabolism. The 1,3,4-thiadiazole (B1197879) ring is a well-known bioisostere of the 1,3,4-oxadiazole ring, where the oxygen atom is replaced by a sulfur atom. nih.govnih.gov This substitution can lead to significant changes in the pharmacological profile of the compound.

In a direct comparison of 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs as cholinesterase inhibitors, the conversion of the oxadiazole to a thiadiazole was found to be detrimental for activity against AChE. nih.gov However, the thiadiazole isostere proved to be a more potent inhibitor of butyrylcholinesterase (BChE). nih.gov Specifically, the thiadiazole analog showed an IC50 of 53.05 µM against BChE, while most of the corresponding oxadiazole derivatives were significantly less active against this enzyme. nih.gov This demonstrates that while the two cores are structurally similar, the subtle differences in electronegativity, bond angles, and metabolic stability between oxygen and sulfur can lead to altered target selectivity and potency. nih.gov This principle allows medicinal chemists to fine-tune the biological activity of a lead compound by switching between these two heterocyclic systems. nih.gov

Applications in Advanced Materials Science

Research on Optoelectronic Properties of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) moiety is a key component in the design of materials for optoelectronic applications due to its inherent electronic and optical properties. researchgate.net Compounds incorporating this heterocycle, such as 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748), a structurally similar compound to 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine, have been shown to possess semiconductor properties. researchgate.net The electron-accepting nature of the 1,2-diazole fragment within the 1,3,4-oxadiazole ring contributes to its suitability for various conducting systems. researchgate.net

Derivatives of 1,3,4-oxadiazole are noted for their strong fluorescence, high electron affinity, and excellent thermal stability, making them ideal candidates for a range of optoelectronic uses. researchgate.net Theoretical and experimental studies on compounds like 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) have confirmed their potential. researchgate.net For instance, BP-OXA has a calculated optical band gap (Eg) of approximately 3.84 eV, indicating its semiconductor nature. researchgate.net Furthermore, its refractive index values and optical conductivity parameters suggest it is well-suited for optoelectronic device applications. researchgate.net The high dipole moments and significant hyperpolarizability values of such materials also point towards their potential in advanced photonic technologies. researchgate.net

The optical properties of these compounds can be fine-tuned through structural modifications, allowing for a wide range of emissive colors and enabling studies for various fluorescence-based applications. researchgate.net The strategic design of molecules containing the 1,3,4-oxadiazole core allows for the development of innovative materials with tailored characteristics for advanced electronic and optical devices. researchgate.net

Table 1: Optoelectronic Properties of a Related 1,3,4-Oxadiazole Compound

| Property | Value | Significance |

| Compound | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | A structurally analogous compound used for property evaluation. researchgate.net |

| Optical Band Gap (Eg) | ~3.84 eV | Indicates semiconductor properties suitable for electronic devices. researchgate.net |

| Refractive Index | 1.70–2.58 | Suggests suitability for optoelectronic applications. researchgate.net |

| Hyperpolarizability | 5503.52 × 10⁻³³ esu | Indicates robust optical behavior for potential photonic technologies. researchgate.net |

Development as Organic Light-Emitting Diode (OLED) Materials

Research has focused on synthesizing various small molecules and polymers that incorporate the 1,3,4-oxadiazole moiety to create materials for electroluminescent devices. researchgate.netrsc.org For example, a series of 1,3,4-oxadiazole-based thermally activated delayed fluorescence (TADF) derivatives have been developed as emitters for OLEDs. acs.org By altering the substituent on the 1,3,4-oxadiazole acceptor, the emission color of these materials can be tuned from sky-blue to blue. acs.org

The specific molecular geometry of these compounds, often featuring a highly twisted conformation between the oxadiazole core and other aromatic units, leads to an effective separation of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). acs.org This results in a small singlet-triplet energy gap (ΔE_ST), which is crucial for the efficient reverse intersystem crossing (RISC) process in TADF emitters. acs.org OLEDs constructed with these materials have demonstrated high performance, achieving significant maximum external quantum efficiencies (EQE_max). acs.org

Table 2: Performance of OLEDs Based on 1,3,4-Oxadiazole Emitters

| Emitter Compound | Emission Color | CIE Coordinates (x, y) | Max. External Quantum Efficiency (EQE_max) |

| i-2CzdOXD4CF₃Ph | Sky-Blue | (0.18, 0.28) | 12.3% |

| i-2CzdOXDMe | Blue | (0.17, 0.17) | 11.8% |

| Data sourced from a study on 1,3,4-oxadiazole-based TADF derivatives. acs.org |

Exploration as Scintillators and Optical Brighteners

Beyond OLEDs, the valuable optical properties of 1,3,4-oxadiazole derivatives have led to their exploration in other specialized applications, such as scintillators and optical brighteners. researchgate.net The electron-accepting nature of the diazole fragment within the oxadiazole ring contributes to their application in these areas. researchgate.net Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives are known to possess high thermal and chemical stability, which is a critical requirement for materials used as optical brighteners in various manufacturing processes. researchgate.net These compounds are also investigated for their potential as laser dyes, further highlighting their versatility in light-emitting applications. researchgate.net The inherent luminescent properties of the 1,3,4-oxadiazole core, combined with its stability, make it a promising scaffold for developing materials that can efficiently convert energy into light or enhance the whiteness and brightness of other materials. researchgate.netresearchgate.net

Integration in Thermal Insulation Polymers and Other Advanced Materials

A significant application of 1,3,4-oxadiazole derivatives in materials science is their incorporation into high-performance polymers to enhance thermal stability. ias.ac.in Aromatic poly(1,3,4-oxadiazole)s are classified as high-performance polymers that exhibit not only excellent mechanical strength and stiffness but also outstanding thermal resistance. ias.ac.in The exceptional thermal stability is attributed to the oxadiazole ring being electronically similar to a phenylene ring structure, which is known for its heat-resistant properties. ias.ac.in

The integration of 1,3,4-oxadiazole units into polymer backbones is a recognized method for developing advanced materials with good thermo-oxidative stability and high glass transition temperatures (Tg). researchgate.net For instance, poly(1,3,4-oxadiazole-ether)s have shown Tg values in the range of 187-321 °C and a temperature of 10% weight loss between 434-500 °C. researchgate.net These properties make polymers containing 1,3,4-oxadiazole moieties suitable for creating heat- and flame-resistant materials, as well as thermally stable membranes. ias.ac.in

Furthermore, aromatic 1,3,4-oxadiazole derivatives have been investigated as organic thermal stabilizers for polymers like rigid poly(vinyl chloride) (PVC). kpi.ua Their highly conjugated systems and ability to withstand high temperatures allow them to intervene in the degradation process and act as potent hydrogen chloride absorbers, thereby protecting the polymer. kpi.ua

Degradation Studies and Stability Research

Forced Degradation Analysis and Stress Testing

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways. chemicalbook.com This analysis is crucial for developing stability-indicating analytical methods. chemicalbook.com For compounds in the 1,3,4-oxadiazole (B1194373) class, a range of stress conditions are typically employed to evaluate their behavior under hydrolytic, oxidative, photolytic, thermal, and moisture-induced stress. thieme-connect.comdntb.gov.ua

A study on a closely related derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, illustrates the typical stress conditions applied in such research. thieme-connect.com The compound was subjected to acidic, alkaline, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress to induce degradation. thieme-connect.comdntb.gov.ua

Hydrolytic Degradation : The stability of the compound across a range of pH values is evaluated. This typically involves exposing a solution of the compound to acidic (e.g., HCl), neutral (e.g., water), and alkaline (e.g., NaOH) conditions. chemicalbook.com Studies on other 1,3,4-oxadiazole derivatives have shown that the rate of hydrolysis can be significantly influenced by pH and temperature. thieme-connect.comnih.gov For instance, some oxadiazole structures have demonstrated extensive decomposition in alkaline conditions. dntb.gov.ua

Oxidative Degradation : Susceptibility to oxidation is commonly tested using hydrogen peroxide (H₂O₂). chemicalbook.com This reveals how the compound might degrade in the presence of oxidizing agents. Research on a related 1,3,4-oxadiazole derivative showed it was relatively stable under oxidative stress. researchgate.net

Photolytic Degradation : To assess stability upon exposure to light, solutions of the compound are exposed to UV and fluorescent light, as recommended by ICH guidelines. chemicalbook.com In some cases, related oxadiazole compounds have shown resistance to photolytic degradation, particularly in neutral and acidic environments. dntb.gov.uaresearchgate.net

Thermal and Moisture Degradation : The effect of heat and moisture is analyzed by exposing the solid compound to elevated temperatures. thieme-connect.com This helps to identify thermally labile functional groups and understand the impact of humidity on stability. Significant degradation has been observed under thermal and moisture stress for derivatives of this compound class. thieme-connect.com

The following interactive table summarizes the typical stress conditions used in forced degradation studies for 1,3,4-oxadiazole derivatives.

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 0.5 M HCl, elevated temperature | To assess stability in acidic environments. |

| Alkaline Hydrolysis | 0.1 M - 0.5 M NaOH, elevated temperature | To assess stability in basic environments. |

| Neutral Hydrolysis | Water, elevated temperature | To assess stability in neutral pH conditions. |

| Oxidative Stress | 3-30% H₂O₂ at room temperature | To determine susceptibility to oxidation. |

| Photolytic Stress | Exposure to UV/fluorescent light (ICH Q1B) | To evaluate light sensitivity. |

| Thermal Stress (Dry Heat) | Elevated temperatures (e.g., 80°C) | To identify thermally induced degradation. |

| Moisture/Humidity Stress | High humidity at elevated temperatures | To assess the impact of moisture on stability. |